molecular formula C8H10O2 B1276911 3-(Prop-2-yn-1-yl)pentane-2,4-dione CAS No. 38352-74-8

3-(Prop-2-yn-1-yl)pentane-2,4-dione

Cat. No.: B1276911
CAS No.: 38352-74-8
M. Wt: 138.16 g/mol
InChI Key: LRBJQLKQIUOQAV-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)pentane-2,4-dione is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, a derivative of 3-(Prop-2-yn-1-yl)pentane-2,4-dione, is utilized in chemoselective thioacetalization. This process involves converting selected aldehydes and aliphatic ketones into corresponding dithioacetals under solvent-free conditions. The method is notable for its chemoselectivity, particularly in distinguishing between aromatic aldehydes or aliphatic ketones and aromatic ketones (Ouyang et al., 2006).

Structural and Thermal Properties

The structural and thermal properties of cyano-substituted azoderivatives of β-diketones, including this compound derivatives, have been studied. These compounds exhibit high thermal stability and distinct phase transition temperatures, as observed in derivatives like HL1–3 and [Pd(L2)2] (Mahmudov et al., 2011).

Synthesis of Dithiol-2-ylidene Derivatives

Research has focused on synthesizing various derivatives of this compound, such as 3-(4-methyl-1,3-dithiol-2-ylidene)pentane-2,4-dione. These compounds are characterized for their potential in organic synthesis and are analyzed using IR and 1H NMR spectra (Zhang Li-jian, 2006).

Formation of Nickel(II) Complexes

Pentane-2,4-dione, closely related to this compound, has been used in forming nickel complexes with potential antimicrobial, antifungal, antioxidant, and anticancer activities. This research opens avenues for pharmaceutical applications of these compounds (Gulea et al., 2020).

Physicochemical and Solvatochromic Properties

Studies have been conducted on azoderivatives of pentane-2,4-dione (a close analogue of this compound), exploring their physicochemical and solvatochromic properties. These properties are vital in understanding the behavior of these compounds under different solvents and environmental conditions (Mahmudov et al., 2011).

Reaction with Formaldehyde

The reaction of pentane-2,4-dione with formaldehyde leads to various condensation products. This reaction pathway is crucial for understanding the reactivity and potential applications in synthetic organic chemistry (Kennedy & Mcmurry, 1969).

Synthesis of Schiff Bases

Research includes the synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine reacting with 3-ethoxyvinylidene-2,4-pentanedione, closely related to this compound. These studies contribute to the field of organic chemistry and material science (Opozda et al., 2006).

Spectroscopic Characterization

Studies on derivatives like 3-(Ferrocenylmethyl)pentane-2,4-dione have been conducted for spectroscopic characterization. These studies are essential for understanding the electronic and structural properties of these compounds (Lapić et al., 2011).

Hydrogen Bond Strength Analysis

The hydrogen bond strength and vibrational assignments of enol forms of derivatives have been investigated using Density Functional Theory (DFT) calculations. This research aids in understanding the molecular structure and bonding characteristics (Zahedi-Tabrizi et al., 2015).

Crystal Structure Analysis

The crystal structure and conformation of derivatives like 3-[Bis(methylthio)methylene]pentane-2,4-dione have been analyzed to understand their molecular geometry and potential applications in material science (Jarvis & Taylor, 1979).

Safety and Hazards

Safety information for 3-(Prop-2-yn-1-yl)pentane-2,4-dione indicates that it is classified with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Biochemical Analysis

Biochemical Properties

3-(Prop-2-yn-1-yl)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to enzyme inhibition or activation . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . For example, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of key enzymes by forming covalent bonds with their active sites . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular functions. Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in the activation or repression of specific genes, ultimately influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Over extended periods, the degradation products may exhibit different biochemical activities compared to the parent compound . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant capacity and improved cellular function . At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range triggers a significant biological response . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, potentially causing oxidative damage . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary, with higher concentrations often found in metabolically active organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or binding to targeting signals . In the mitochondria, it can influence energy production and oxidative phosphorylation . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression and cellular responses .

Properties

IUPAC Name

3-prop-2-ynylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-4-5-8(6(2)9)7(3)10/h1,8H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBJQLKQIUOQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC#C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408793
Record name 2,4-Pentanedione, 3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38352-74-8
Record name 2,4-Pentanedione, 3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of propargyl bromide (0.32 g, 2.70 mmol), K2CO3 (2.22 g, 16.10 mmol), and 2,4-pentane-dione (1.34 g, 13.40 mmol) in acetone (30 mL) was stirred for 24 hrs at 60° C. After filtration and removal of solvent under reduced pressure, the crude residue was purified by flash chromatography (hexane) to give 22 as colorless liquid (0.30 g, 69%). 1HNMR (400 MHz, CDCl3) δ 2.03-2.04 (t, J=5.28 Hz, 1H), 2.22 (s, 3H), 2.25 (s, 3H), 2.68-2.71 (m, 2H), 3.84-3.87 (t, J=15.08 Hz, 1H); 13CNMR (100 MHz, CDCl3) δ 14.45, 29.33, 29.41, 68.70, 70.79, 86.13, 202.18, 202.63.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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